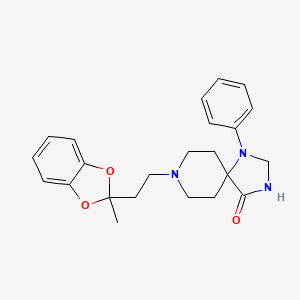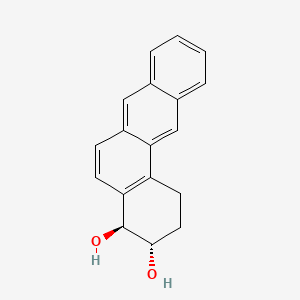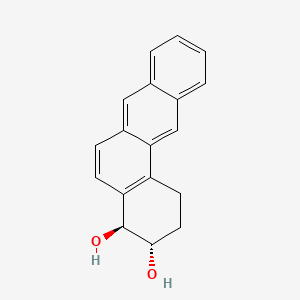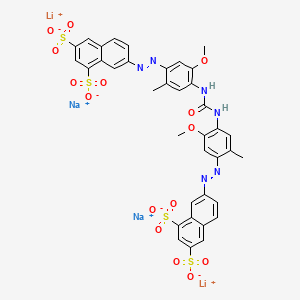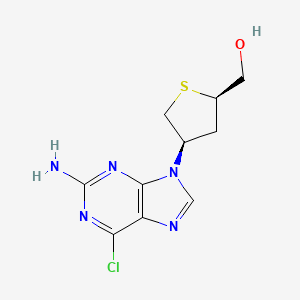
8-(3-Octylthiiran-2-yl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Octylthiiran-2-yl)octanoic acid is a chemical compound characterized by the presence of a thiirane ring attached to an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octylthiiran-2-yl)octanoic acid typically involves the reaction of octylthiirane with octanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thiirane ring. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
8-(3-Octylthiiran-2-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound .
科学的研究の応用
8-(3-Octylthiiran-2-yl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
作用機序
The mechanism of action of 8-(3-Octylthiiran-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The thiirane ring is known to interact with biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The compound can modulate various cellular pathways, including those involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
8-(3-Octyloxiran-2-yl)octanoic acid: Similar in structure but contains an oxirane ring instead of a thiirane ring.
8-(3-Octylthiiran-2-yl)octanoic acid derivatives: Various derivatives with different substituents on the thiirane ring
Uniqueness
This compound is unique due to the presence of the thiirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
3075-89-6 |
|---|---|
分子式 |
C18H34O2S |
分子量 |
314.5 g/mol |
IUPAC名 |
8-(3-octylthiiran-2-yl)octanoic acid |
InChI |
InChI=1S/C18H34O2S/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChIキー |
DHJUGHFMUPDPHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(S1)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


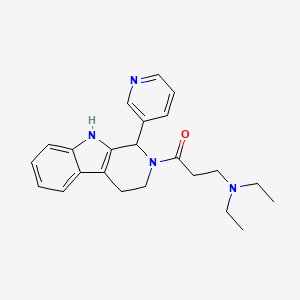
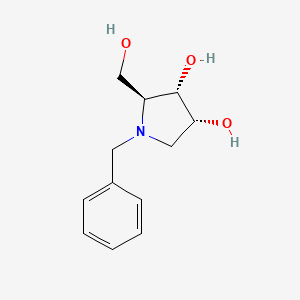
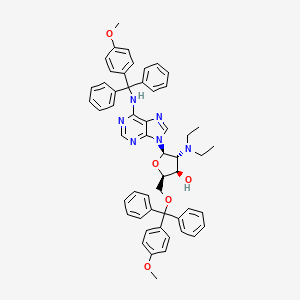
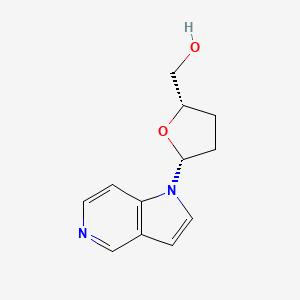
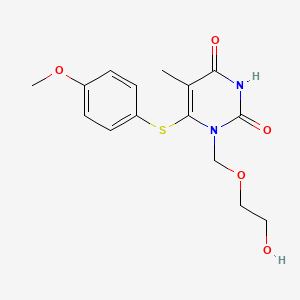

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
